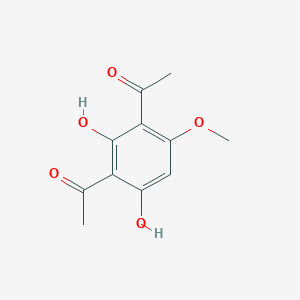

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one

Description

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one (CAS: Not explicitly provided; synonyms: 1,3-diacetyl-2,4-dihydroxy-6-methoxybenzene) is a hydroxyacetophenone derivative characterized by a benzene ring substituted with two acetyl groups at positions 1 and 3, hydroxyl groups at positions 2 and 4, and a methoxy group at position 4. This compound has been identified as a natural product isolated from Citrus peels (CPD-6, CPD-7, and CPD-8 in ), where it contributes to anti-inflammatory activity in human intestinal epithelial cells.

Properties

IUPAC Name |

1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-5(12)9-7(14)4-8(16-3)10(6(2)13)11(9)15/h4,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQRDBCPZDOGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1O)OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379430 | |

| Record name | 1-(3-acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3098-38-2 | |

| Record name | 1-(3-acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phloroglucinol with acetic anhydride in the presence of a catalyst such as boron trifluoride-ethyl ether complex . The reaction typically occurs at room temperature and yields the desired product with high efficiency.

Chemical Reactions Analysis

O-Allylation and Claisen Rearrangement

The compound undergoes chemoselective O-allylation followed by Claisen rearrangement :

Step 1: O-Allylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Allyl bromide | K₂CO₃, acetone, reflux, 6 hours | 1-(4-Allyloxy-2-hydroxy-6-methoxyphenyl)ethanone | 51% |

The reaction selectively targets the hydroxyl group at the 4-position due to steric and electronic factors.

Step 2: Claisen Rearrangement

| Conditions | Product | Notes |

|---|---|---|

| Heating in oil bath (no solvent) | 1-(3-Allyl-2,4-dihydroxy-6-methoxyphenyl)ethanone | Forms a minor isomer (5% yield) |

The -sigmatropic rearrangement relocates the allyl group to the 3-position, generating a new carbon skeleton. The minor isomer arises from competing reaction pathways.

OsO₄-Mediated Oxidation to Benzofuran Derivatives

The allyl-substituted derivative undergoes oxidative cyclization to form benzofuran:

| Reagents | Conditions | Product |

|---|---|---|

| OsO₄, KIO₄, H₃PO₄ | Room temperature, 24 hours | 5-Acetyl-4-methoxy-6-hydroxybenzofuran |

This one-pot reaction involves dihydroxylation of the allyl group followed by intramolecular cyclization and dehydration. The product’s structure is confirmed by:

-

¹H-NMR : Doublets at δ 6.99 and 7.61 (J = 2.0 Hz) for furan protons.

Experimental Considerations

-

Stereochemical Outcomes : Claisen rearrangement produces regioselective products, though minor isomers may form due to competing transition states .

-

Catalyst Efficiency : Boron trifluoride in acetic acid achieves higher yields (80–81%) compared to traditional Friedel-Crafts conditions .

-

Analytical Validation : Reaction products are characterized via ¹H-NMR, IR, and melting point analysis to confirm structural integrity .

Scientific Research Applications

Organic Synthesis

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one serves as an important precursor in the synthesis of various organic compounds. It can undergo several chemical reactions, including:

- Oxidation : This compound can be oxidized to form quinones or other derivatives.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Substitution Reactions : Hydroxyl groups on the aromatic ring can participate in electrophilic substitution reactions.

These reactions highlight its versatility as a building block in organic chemistry .

Research has demonstrated that this compound exhibits notable biological activities:

- Antifungal Properties : Studies indicate that it can inhibit the germination of certain fungal spores, making it a candidate for antifungal agents .

- Mechanism of Action : The antifungal activity is believed to stem from its interaction with fungal cell membranes, disrupting normal cellular functions .

Industrial Applications

The compound has potential uses in the production of agrochemicals and other industrial products. Its unique combination of functional groups may confer specific properties beneficial for agricultural applications .

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated significant inhibition against Candida species. The compound was tested at various concentrations, revealing a dose-dependent response in spore germination inhibition.

Case Study 2: Synthesis of Derivatives

Researchers have utilized this compound as a starting material for synthesizing derivatives with enhanced biological activity. By modifying the acetyl group or introducing different substituents on the aromatic ring, new compounds were developed that exhibited improved efficacy against fungal pathogens.

Mechanism of Action

The mechanism of action of 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one involves its interaction with fungal cell membranes, leading to the inhibition of spore germination . The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity by interacting with specific molecular targets in the fungal cells.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and properties:

Key Differences and Trends

Substitution Effects: Acetyl Groups: The target compound’s dual acetyl groups (positions 1 and 3) distinguish it from simpler analogs like 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, which lacks the 3-acetyl group. This substitution likely enhances its electron-withdrawing effects and influences hydrogen-bonding interactions .

Synthetic Methods: The target compound is naturally isolated, whereas analogs like 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)ethanone are synthesized via halogenation . Biocatalytic methods () offer greener alternatives for synthesizing simpler derivatives like 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, albeit with lower yields.

Applications :

- The target compound and its Citrus-derived analogs (CPD-6, CPD-7, CPD-8) exhibit anti-inflammatory properties .

- Ethoxy and chloro derivatives () are explored in material science and pharmaceutical intermediates due to tunable electronic properties .

Research Findings and Data

Anti-Inflammatory Activity

In , the target compound (CPD-6) and its analogs demonstrated significant inhibition of benzo[α]pyrene-induced inflammatory markers in Caco-2 cells. The prenylated derivative (CPD-8) showed enhanced activity, suggesting substituent-driven efficacy .

Physicochemical Properties

Biological Activity

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, also known by its CAS number 3098-38-2, is a phenolic compound with notable biological activities. This article reviews its biological properties, focusing on its antimicrobial effects, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C11H12O5

- Molecular Weight : 224.21 g/mol

- Melting Point : 255-257 °C

- Density : 1.09 g/cm³

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This is particularly noted in its interaction with fungal spores, inhibiting their germination and growth .

Study on Antifungal Properties

In a controlled laboratory study, the antifungal efficacy of this compound was assessed against various fungal strains. The compound was found to inhibit spore germination effectively at concentrations as low as 0.0048 mg/mL, demonstrating a high level of potency compared to standard antifungal agents .

Comparative Analysis with Similar Compounds

When compared to other phenolic compounds such as 2’,4’-dihydroxy-6’-methoxyacetophenone and 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)-1-butanone, the acetophenone derivative exhibited superior antimicrobial activity due to its unique structural features that enhance membrane interaction and penetration .

Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.

- Agriculture : In the formulation of eco-friendly pesticides due to its antifungal properties.

- Food Preservation : As a natural preservative to inhibit spoilage organisms in food products.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, and how do reaction conditions influence product purity?

The synthesis typically involves multi-step protocols starting from simpler aromatic precursors. Key steps include:

- Friedel-Crafts acylation for introducing the acetyl group (e.g., using acetyl chloride and Lewis acids).

- Selective protection/deprotection of hydroxyl/methoxy groups to control regioselectivity (e.g., benzyl ether protection under acidic/basic conditions) .

- Oxidation or reduction steps (e.g., KMnO₄ for oxidation to quinones, NaBH₄ for alcohol intermediates) .

Methodological Insight : Optimize reaction temperatures (e.g., 0–25°C for sensitive intermediates) and stoichiometric ratios (e.g., excess acetylating agents to minimize side products). Monitor progress via TLC or HPLC to ensure purity >95% .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

- 13C-NMR is critical for distinguishing between acetyl (δ ~200–210 ppm), methoxy (δ ~55–60 ppm), and hydroxyl-substituted aromatic carbons (δ ~160–170 ppm) .

- 1H-NMR identifies proton environments: acetyl methyl (~2.5 ppm), aromatic protons (split into doublets/triplets due to vicinal coupling), and methoxy protons (~3.8 ppm) .

Validation : Compare experimental shifts with computational predictions (e.g., DFT calculations) or reference spectra from databases like NIST Chemistry WebBook .

Q. What computational tools are recommended for validating crystal structures of derivatives?

- SHELX suite (SHELXL/SHELXS) is widely used for small-molecule crystallography. It refines hydrogen-bonding networks and detects torsional mismatches .

- Mercury CSD visualizes intermolecular interactions (e.g., π-π stacking, H-bonding) and validates against the Cambridge Structural Database .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered hydrogen bonds or twinning effects?

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Validate with R-factor convergence (target: R1 < 5% for high-resolution data) .

- Hydrogen-Bond Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., chains, rings) and identify outliers using CCDC’s Mogul geometry check .

Example : For hydroxyl groups, validate O–H···O angles (ideal: 150–180°) and donor-acceptor distances (2.6–3.0 Å) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Functional Group Modulation : Replace methoxy with bulkier substituents (e.g., tert-butyl) to enhance lipophilicity and membrane permeability. Compare IC₅₀ values in enzyme inhibition assays .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position to reduce CYP450-mediated oxidation .

Experimental Design : Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) against targets like kinases or antimicrobial enzymes .

Q. How do solvent polarity and pH impact the compound’s supramolecular assembly in drug delivery systems?

- Polar Solvents (e.g., DMSO) : Disrupt H-bonding networks, favoring monomeric forms. Confirm via dynamic light scattering (DLS) .

- Acidic Conditions (pH < 5) : Protonate hydroxyl groups, reducing intermolecular H-bonding and altering crystal packing. Monitor via pH-dependent XRD .

Application : Design pH-responsive co-crystals for controlled drug release by co-formulating with carboxylic acid partners .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. antioxidant)?

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity vs. DPPH scavenging for antioxidant tests). Control for solvent artifacts (e.g., DMSO interference in cell viability assays) .

- Target Specificity : Use knock-out models (e.g., CRISPR-edited bacterial strains) to confirm mechanism of action .

Q. Why do computational LogP predictions vary across studies, and how can this be mitigated?

- Method Dependency : Differences between fragment-based (e.g., Crippen’s method) and atom-based (e.g., XLogP3) algorithms. Compare with experimental HPLC-derived LogP (e.g., using octanol-water partitioning) .

- Solvent Artifacts : Ensure compound purity (>95%) via LC-MS before measurement to exclude impurities affecting hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.